![molecular formula C11H17N B126901 4-Butyl-2-methylaniline CAS No. 72072-16-3](/img/structure/B126901.png)
4-Butyl-2-methylaniline
Overview
Description
4-Butyl-2-methylaniline, also known as 4-Butylaniline, is a chemical compound with the molecular formula C10H15N. It is a colorless, volatile liquid with a pungent odor. 4-Butyl-2-methylaniline is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a solvent for organic reactions and as a reagent for the synthesis of other organic compounds.
Scientific Research Applications
Organic Synthesis
4-Butyl-2-methylaniline: is a valuable intermediate in organic synthesis. It can be used in the methylation of anilines, a process that enhances the lipophilicity of compounds, making them more biologically accessible . This compound is particularly useful in hydrogen autotransfer reactions, where it can act as a substrate for the formation of N-methylanilines under mild conditions .
Pharmaceutical Research
In pharmaceutical research, 4-Butyl-2-methylaniline serves as a precursor for the synthesis of substituted acetamides . These acetamides are investigated for their potential as antagonists of MDR proteins, which could play a role in the treatment of drug-resistant cancers .
Environmental Impact Studies
The environmental impact of chemicals like 4-Butyl-2-methylaniline is an important area of study. Researchers may examine its behavior in various environmental conditions, its biodegradability, and potential toxicity to ensure safe handling and disposal practices .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Butyl-2-methylaniline is cytochrome P450 , a group of enzymes found in human liver microsomes . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.
Mode of Action
4-Butyl-2-methylaniline acts as a substrate for cytochrome P450 As a substrate, it interacts with the enzyme, leading to its transformation through a series of biochemical reactions
Biochemical Pathways
The interaction of 4-Butyl-2-methylaniline with cytochrome P450 leads to its sulfonation . This process results in the formation of 20-hete , a potent inhibitor of arachidonic acid metabolism . Arachidonic acid metabolism is a crucial biochemical pathway involved in the production of prostaglandins, which play key roles in inflammation and other physiological processes.
Pharmacokinetics
Its interaction with cytochrome p450 suggests that it undergoesmetabolic transformation in the liver . The impact of these properties on the bioavailability of 4-Butyl-2-methylaniline is currently unclear and may require further investigation.
Result of Action
The sulfonation of 4-Butyl-2-methylaniline leads to the formation of 20-hete, which inhibits arachidonic acid metabolism . This can potentially affect a range of physiological processes, including inflammation.
properties
IUPAC Name |
4-butyl-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXOXRXZCAMPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342013 | |
Record name | 4-Butyl-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-2-methylaniline | |
CAS RN |
72072-16-3 | |
Record name | 4-Butyl-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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